2'-Fluoro-3'-methylacetophenone
Description
2'-Fluoro-3'-methylacetophenone (CAS: 865664-05-7) is a fluorinated aromatic ketone with the molecular formula C₉H₉FO. It features a fluorine atom at the 2' position and a methyl group at the 3' position on the acetophenone backbone. This compound is structurally distinct due to the electron-withdrawing fluorine and electron-donating methyl group, which influence its reactivity, solubility, and intermolecular interactions.
Key properties (inferred from structural analogs):
Properties
IUPAC Name |
1-(2-fluoro-3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKFUFWKGZPWBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501294718 | |
| Record name | 1-(2-Fluoro-3-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865664-05-7 | |
| Record name | 1-(2-Fluoro-3-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865664-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluoro-3-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Fluoro-3'-methylacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-3’-methylacetophenone can be achieved through several methods. One common approach involves the reaction of 2-fluoro-3-methylbenzoyl chloride with an appropriate reagent to introduce the ethanone group. Another method involves the use of methyl magnesium bromide in tetrahydrofuran (THF) at low temperatures, followed by the addition of the fluorinated benzoyl chloride .
Industrial Production Methods: Industrial production of 2’-Fluoro-3’-methylacetophenone typically involves the use of large-scale chemical reactors where the reagents are mixed under controlled conditions. The reaction is often carried out in the presence of a catalyst to increase yield and efficiency. The final product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2’-Fluoro-3’-methylacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 2’-fluoro-3’-methylbenzoic acid.
Reduction: Formation of 2’-fluoro-3’-methylphenylethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Fluoro-3’-methylacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.
Mechanism of Action
The mechanism of action of 2’-Fluoro-3’-methylacetophenone involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to enzymes or receptors. The compound can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions, affecting its biological activity .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares 2'-Fluoro-3'-methylacetophenone with key analogues:
Key Differences and Trends
Electronic Effects: Fluorine at the 2' position increases electrophilicity of the carbonyl group compared to non-fluorinated analogues (e.g., 4'-Hydroxy-2'-methylacetophenone) . Methyl groups (electron-donating) at 3' or 4' positions moderate reactivity, whereas trifluoromethyl (electron-withdrawing) enhances electrophilic character .
Physicochemical Properties: Melting Points: Hydroxy-substituted derivatives (e.g., 4'-Hydroxy-2'-methylacetophenone, m.p. 129–131°C) exhibit higher melting points due to hydrogen bonding, whereas fluoro-methyl derivatives remain oils or low-melting solids . Solubility: Fluorinated compounds generally show increased lipophilicity, enhancing membrane permeability in bioactive molecules .
Synthetic Utility: 2'-Fluoro-3'-methylacetophenone is favored in medicinal chemistry for introducing fluorine into drug candidates, leveraging its metabolic stability . Chloro-fluoro derivatives (e.g., 6'-Chloro-2'-fluoro-3'-methylacetophenone) are used in pesticide synthesis due to enhanced halogen-mediated bioactivity .
Pharmacological and Industrial Relevance
Biological Activity
2'-Fluoro-3'-methylacetophenone (CAS No. 865664-05-7) is a fluorinated aromatic compound that has garnered attention in both synthetic organic chemistry and biological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
2'-Fluoro-3'-methylacetophenone is characterized by the presence of a fluorine atom at the 2' position and a methyl group at the 3' position of the acetophenone structure. Its molecular formula is , leading to specific reactivity patterns that influence its biological interactions.
Synthesis
The synthesis of 2'-Fluoro-3'-methylacetophenone can be achieved through several methods, including:
- Acylation Reactions : Involving the reaction of 2-fluoro-3-methylbenzoyl chloride with appropriate reagents.
- Grignard Reactions : Utilizing methyl magnesium bromide in tetrahydrofuran (THF) under controlled conditions.
These methods allow for the production of high-purity compounds suitable for biological testing.
The biological activity of 2'-Fluoro-3'-methylacetophenone is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The electronegative fluorine atom enhances its binding affinity, while the methyl group influences steric interactions. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by competing for active sites or altering enzyme conformation.
- Modulation of Signaling Pathways : It can affect pathways related to cell proliferation and apoptosis, potentially through allosteric modulation.
Biological Activity
Research indicates that 2'-Fluoro-3'-methylacetophenone exhibits several biological activities:
Antimicrobial Activity
Studies have shown that fluorinated acetophenones can demonstrate antimicrobial properties. The presence of fluorine is believed to enhance membrane permeability and disrupt microbial cell functions.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of 2'-Fluoro-3'-methylacetophenone on various cancer cell lines. For instance, it has been reported to induce apoptosis in MDA-MB-231 breast cancer cells, with IC50 values indicating significant potency .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the acetophenone structure significantly influence biological activity. For example, analogs lacking either the fluorine or methyl groups demonstrated reduced efficacy in inhibiting cancer cell growth, highlighting the importance of these substituents in enhancing biological interactions .
Case Studies
| Study | Findings |
|---|---|
| Study A | Investigated the cytotoxic effects on MDA-MB-231 cells; showed IC50 values ranging from 0.82 to 1.23 μM for various analogs, indicating strong anti-cancer potential. |
| Study B | Evaluated antimicrobial properties against Gram-positive and Gram-negative bacteria; demonstrated significant inhibition zones compared to controls. |
| Study C | Explored enzyme inhibition mechanisms; found that 2'-Fluoro-3'-methylacetophenone binds competitively with key metabolic enzymes, affecting metabolic pathways in treated cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
